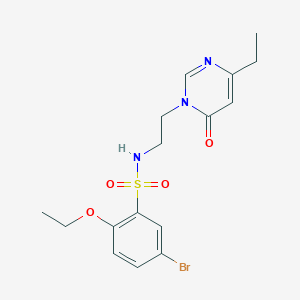
5-bromo-2-ethoxy-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-ethoxy-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. With functional groups such as bromo, ethoxy, sulfonamide, and pyrimidinone, this compound demonstrates a broad range of chemical properties that make it significant in advanced research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-ethoxy-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves several key steps:
Bromination: : The initial step involves the bromination of an aromatic compound to introduce the bromo group.
Ether Formation: : An ethoxy group is introduced via an etherification reaction.
Sulfonamide Synthesis:
Pyrimidinone Coupling: : The final step involves coupling with a pyrimidinone derivative under specific conditions to achieve the desired product.
Industrial Production Methods: In an industrial context, the compound is synthesized in large-scale reactors, where precise control over reaction conditions such as temperature, pressure, and pH is maintained to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl and ethoxy groups.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The aromatic ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: : Conditions vary depending on the substituent, with common reagents including alkyl halides and bases for nucleophilic substitution.
Major Products Formed
Oxidation: : May yield aldehydes, ketones, or carboxylic acids.
Reduction: : Typically results in the formation of amines.
Substitution: : Various substituted benzenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a precursor in the synthesis of more complex molecules. Biology Medicine : Investigated for its potential in therapeutic agents, particularly in targeting specific biochemical pathways. Industry : Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound's effects are primarily mediated through its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinone moiety, in particular, is known to engage in hydrogen bonding and van der Waals interactions, facilitating its binding to biological macromolecules. This binding can alter the activity of the target, leading to the compound's observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-ethoxybenzenesulfonamide
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
2-ethoxy-N-(2-(6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
Uniqueness: Compared to similar compounds, 5-bromo-2-ethoxy-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer a distinct profile of reactivity and biological activity. The bromo group, for instance, provides a useful handle for further functionalization, while the ethoxy group modulates its lipophilicity, enhancing its potential as a bioactive molecule.
Propiedades
IUPAC Name |
5-bromo-2-ethoxy-N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O4S/c1-3-13-10-16(21)20(11-18-13)8-7-19-25(22,23)15-9-12(17)5-6-14(15)24-4-2/h5-6,9-11,19H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUGKPILWYBITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=C(C=CC(=C2)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ETHYL 4-PHENYL-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B2897587.png)
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2897589.png)

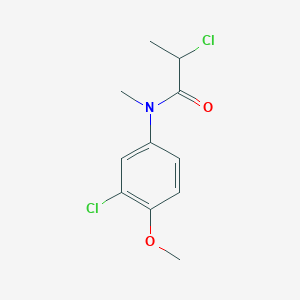

![5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1H-1,3-benzodiazole](/img/structure/B2897595.png)
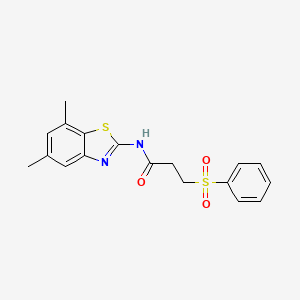
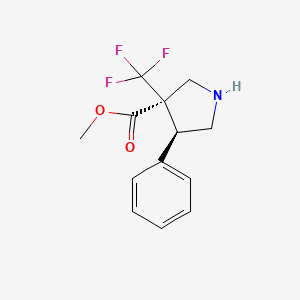
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2897598.png)
![3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2897600.png)
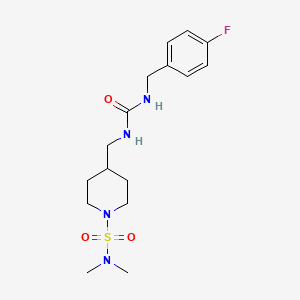
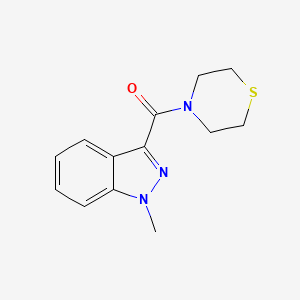
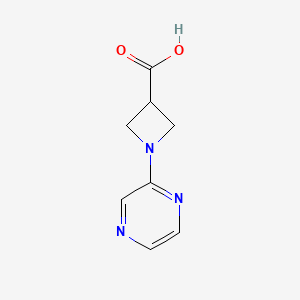
![Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2897609.png)
